molecular formula C20H42Cl2Si B14247057 Dichlorobis[(3R)-3,7-dimethyloctyl]silane CAS No. 226986-83-0

Dichlorobis[(3R)-3,7-dimethyloctyl]silane

Cat. No.: B14247057
CAS No.: 226986-83-0
M. Wt: 381.5 g/mol
InChI Key: JVIUIZIGLKDYDR-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobis[(3R)-3,7-dimethyloctyl]silane is a chemical compound with the molecular formula C20H42Cl2Si It is a silane derivative characterized by the presence of two chlorine atoms and two (3R)-3,7-dimethyloctyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorobis[(3R)-3,7-dimethyloctyl]silane typically involves the reaction of (3R)-3,7-dimethyloctylmagnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:

SiCl4+2(3R)-3,7-dimethyloctylMgBr(3R)-3,7-dimethyloctyl2SiCl2+2MgBrCl\text{SiCl}_4 + 2 \text{(3R)-3,7-dimethyloctylMgBr} \rightarrow \text{(3R)-3,7-dimethyloctyl}_2\text{SiCl}_2 + 2 \text{MgBrCl} SiCl4​+2(3R)-3,7-dimethyloctylMgBr→(3R)-3,7-dimethyloctyl2​SiCl2​+2MgBrCl

The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the temperature is maintained at around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[(3R)-3,7-dimethyloctyl]silane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides, amines, or thiols.

    Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation: The (3R)-3,7-dimethyloctyl groups can undergo oxidation under specific conditions to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium alkoxides, primary or secondary amines, and thiols can be used. The reactions are typically carried out in anhydrous solvents like THF or dichloromethane.

    Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted silanes.

    Hydrolysis: The major products are silanols and hydrochloric acid.

    Oxidation: The major products are alcohols or ketones derived from the (3R)-3,7-dimethyloctyl groups.

Scientific Research Applications

Dichlorobis[(3R)-3,7-dimethyloctyl]silane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules and surfaces for biological studies.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dichlorobis[(3R)-3,7-dimethyloctyl]silane involves its ability to form stable bonds with various substrates through the silicon atom. The (3R)-3,7-dimethyloctyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Dichlorodimethylsilane: Similar in structure but with methyl groups instead of (3R)-3,7-dimethyloctyl groups.

    Dichlorodiphenylsilane: Contains phenyl groups instead of (3R)-3,7-dimethyloctyl groups.

    Dichloromethylphenylsilane: Contains one methyl and one phenyl group instead of (3R)-3,7-dimethyloctyl groups.

Uniqueness

Dichlorobis[(3R)-3,7-dimethyloctyl]silane is unique due to the presence of the (3R)-3,7-dimethyloctyl groups, which provide specific steric and electronic properties

Properties

CAS No.

226986-83-0

Molecular Formula

C20H42Cl2Si

Molecular Weight

381.5 g/mol

IUPAC Name

dichloro-bis[(3R)-3,7-dimethyloctyl]silane

InChI

InChI=1S/C20H42Cl2Si/c1-17(2)9-7-11-19(5)13-15-23(21,22)16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3/t19-,20-/m1/s1

InChI Key

JVIUIZIGLKDYDR-WOJBJXKFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CC[Si](CC[C@H](C)CCCC(C)C)(Cl)Cl

Canonical SMILES

CC(C)CCCC(C)CC[Si](CCC(C)CCCC(C)C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.